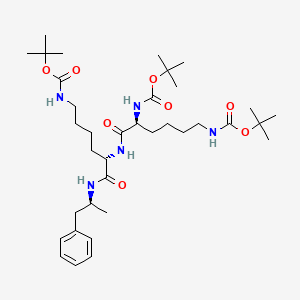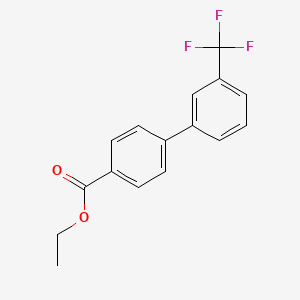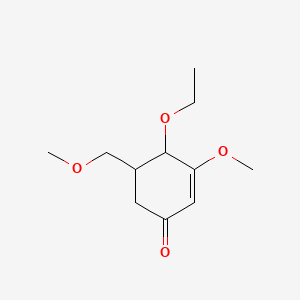
ethyl (E)-2-(2-aminothiazol-4-yl)-2-(((isopropoxycarbonyl)oxy)imino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-({[(propan-2-yloxy)carbonyl]oxy}imino)acetate is a complex organic compound that features a thiazole ring, an amino group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-({[(propan-2-yloxy)carbonyl]oxy}imino)acetate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Formation of the Oximino Group: The oximino group is formed by reacting the corresponding ketone with hydroxylamine.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can target the oximino group, converting it to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary amines.
Substitution: Products depend on the nucleophile used, such as substituted thiazoles.
Wissenschaftliche Forschungsanwendungen
Ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-({[(propan-2-yloxy)carbonyl]oxy}imino)acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for antimicrobial and anti-inflammatory agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.
Wirkmechanismus
The mechanism of action of ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-({[(propan-2-yloxy)carbonyl]oxy}imino)acetate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(hydroxyimino)acetate
- Ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetate
Uniqueness
Ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-({[(propan-2-yloxy)carbonyl]oxy}imino)acetate is unique due to the presence of the propan-2-yloxycarbonyl group, which can influence its reactivity and biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C11H15N3O5S |
|---|---|
Molekulargewicht |
301.32 g/mol |
IUPAC-Name |
ethyl 2-(2-amino-1,3-thiazol-4-yl)-2-propan-2-yloxycarbonyloxyiminoacetate |
InChI |
InChI=1S/C11H15N3O5S/c1-4-17-9(15)8(7-5-20-10(12)13-7)14-19-11(16)18-6(2)3/h5-6H,4H2,1-3H3,(H2,12,13) |
InChI-Schlüssel |
ADUCMYAIZCYMCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=NOC(=O)OC(C)C)C1=CSC(=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


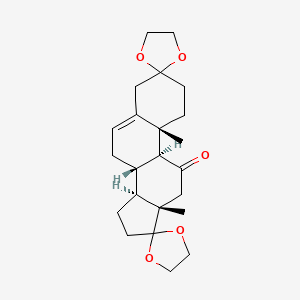

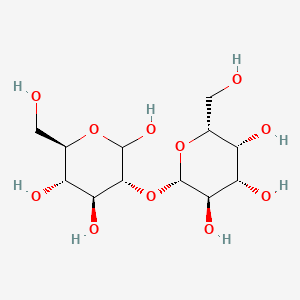

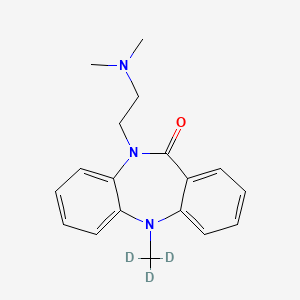
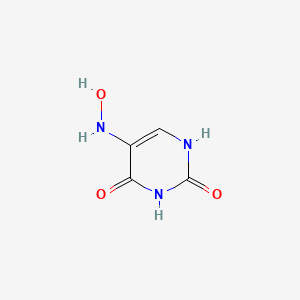
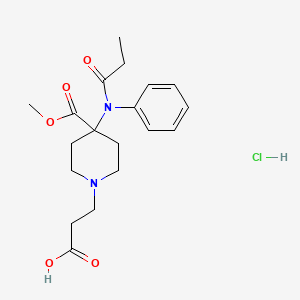
![2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid](/img/structure/B13838176.png)

![5-[[4-[2-(5-Ethylpyridin-2-yl)-2-hydroxyethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B13838187.png)
![6-Nitrobenzylthioinosine 5'-Monophosphate Disodium Salt; 6-S-[(4-Nitrophenyl)methyl]-6-thio-5'-Inosinic Acid Disodium Salt](/img/structure/B13838189.png)
